molecular formula C13H15N3 B8690440 5-(Piperazin-1-yl)quinoline

5-(Piperazin-1-yl)quinoline

Cat. No.: B8690440
M. Wt: 213.28 g/mol
InChI Key: OMUGTYURPIFBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Quinoline (B57606) Derivatives in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in chemical sciences. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its derivatives were soon identified in natural sources, most notably the cinchona alkaloids such as quinine (B1679958). vulcanchem.com The profound anti-malarial activity of quinine spurred extensive research into synthetic quinoline-based analogues, leading to the development of cornerstone drugs like chloroquine (B1663885) and primaquine. Over the decades, the versatility of the quinoline nucleus has been demonstrated through its presence in a vast array of pharmacologically active agents, including antibacterial (fluoroquinolones), anticancer, and anti-inflammatory drugs. scholarsresearchlibrary.comgoogle.com The unique electronic properties and the ability of the quinoline ring to intercalate with DNA have made it a privileged structure in medicinal chemistry. chemicalbook.com

Significance of Piperazine (B1678402) Moieties as Bioactive Scaffolds

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another key building block in the design of bioactive compounds. nih.govpreprints.org Its flexible, non-planar structure and the presence of two basic nitrogen atoms allow for diverse substitutions, enabling fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. vulcanchem.com The piperazine ring is a common feature in numerous approved drugs, contributing to a wide spectrum of biological activities including anticancer, antiviral, antidepressant, and antipsychotic effects. nih.govpreprints.orgnih.gov Its ability to engage in multiple hydrogen bond interactions and its role as a versatile linker have solidified its importance as a pharmacophore in drug design. nih.govbohrium.com

Rationale for Academic Investigation of 5-(Piperazin-1-yl)quinoline and its Structural Analogues

The strategic combination of the quinoline and piperazine moieties into a single hybrid molecule, such as this compound, is driven by the principle of molecular hybridization. This approach aims to create new chemical entities with potentially synergistic or enhanced biological activities by merging two or more pharmacophores. jmaterenvironsci.com The quinoline portion can serve as an anchor, interacting with biological targets like DNA or specific enzyme pockets, while the piperazine unit offers a site for derivatization to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net The investigation into this compound and its analogues is based on the hypothesis that this specific linkage can orient the two scaffolds in a way that is favorable for interaction with various biological targets. Research on related structures has demonstrated potent activities, including antimalarial, anticancer, and antimicrobial effects, validating the academic pursuit of this chemical class. jmaterenvironsci.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-piperazin-1-ylquinoline

InChI

InChI=1S/C13H15N3/c1-4-12-11(3-2-6-15-12)13(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2

InChI Key

OMUGTYURPIFBDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Exploration of Biological Target Interactions and Mechanistic Insights for 5 Piperazin 1 Yl Quinoline Derivatives

Ligand-Receptor Binding and Allosteric Modulation Studies

The interaction of 5-(piperazin-1-yl)quinoline derivatives with various receptor systems has been a primary focus of research, revealing their potential as modulators of critical signaling pathways.

Dopamine (B1211576) Receptor Subtype Interactions (D2/D3 Agonism)

Derivatives of this compound have been identified as potent agonists for dopamine D2 and D3 receptors. Research into bifunctional/multifunctional dopamine D2/D3 agonist molecules has led to the development of compounds that exhibit high affinity for these receptors. For instance, the introduction of a 5-methylquinoline-8-ol moiety attached to the piperazine (B1678402) ring resulted in compounds with low nanomolar potency for the D3 receptor. nih.gov Specifically, compounds 12a and 12b showed D3 receptor affinities of 5.57 nM and 3.71 nM, respectively. nih.gov Compound 12b also demonstrated a twofold higher potency at D2 receptors compared to 12a. nih.gov

Further studies on aminotetralin-piperazine-based hybrid molecules have identified compounds with high affinity and selectivity for D3 over D2 receptors. acs.org For example, compound 6e, featuring a two-methylene linker, displayed greater selectivity for D3 receptors compared to a similar compound with a four-methylene linker. acs.org The (-)-isomers of these compounds generally showed higher potency, with compound (-)-10 exhibiting the highest selectivity for D3 receptors (Kᵢ = 0.35 nM; D2/D3 = 71). acs.org Functional assays confirmed that these potent compounds act as partial to full agonists at the D3 receptor. acs.org The agonist-induced yawning behavior in rats is suggested to be a D3 receptor-mediated effect, providing an in vivo model to study the activity of these compounds. nih.gov

Table 1: Dopamine D2/D3 Receptor Binding Affinities of this compound Derivatives

Compound D2 Receptor Kᵢ (nM) D3 Receptor Kᵢ (nM) D2/D3 Selectivity
12a 86 5.57 15.4
12b 41 3.71 11.0
(-)-10 - 0.35 71
(-)-25 - 0.82 31.5

Data sourced from multiple studies. nih.govacs.org

Serotonin (B10506) Receptor System Modulation

The this compound scaffold has also been investigated for its interaction with the serotonin receptor system. Quipazine (B1207379), or 2-(1-piperazinyl)quinoline, is a well-known serotonergic agent that acts as a non-selective serotonin receptor agonist. wikipedia.org It demonstrates agonist activity at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₃ receptors and also functions as a serotonin reuptake inhibitor. wikipedia.org The psychedelic effects observed with quipazine are thought to be mediated by its activation of the 5-HT₂ₐ receptor. researchgate.net

The development of novel analogs aims to retain the desired 5-HT₂ₐ receptor agonism while minimizing off-target effects, such as those mediated by the 5-HT₃ receptor which are associated with nausea and vomiting. wikipedia.org Structure-activity relationship studies on related compounds, such as 5-substituted-2-aminotetralins, have provided insights into the molecular determinants for selective binding and signaling at various 5-HT₁ receptor subtypes. acs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms

The quinoline (B57606) scaffold is a key feature in many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. nih.govmdpi.com While direct studies on this compound are less common, the broader class of quinoline derivatives provides a framework for understanding potential inhibition mechanisms. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain. nih.govacs.org

For example, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as potent EGFR inhibitors. mdpi.com The binding of these molecules often involves hydrogen bonds between the quinoline nitrogen and key residues in the receptor's active site, such as Cys919. mdpi.com The piperazine moiety can be modified to enhance binding affinity and selectivity. The introduction of various substituents on the piperazine ring can lead to interactions with different pockets within the EGFR active site, potentially leading to increased potency and improved pharmacokinetic properties. nih.gov Research on pyrimidopyrimidine derivatives has also shown that selective EGFR kinase inhibitors can block the phosphorylation of EGFR and downstream signaling pathways. researchgate.net

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Interactions

The interaction of this compound derivatives with Gamma-Aminobutyric Acid Type A (GABAₐ) receptors is an area of emerging interest. GABAₐ receptors are ligand-gated ion channels that are major targets for sedatives, anxiolytics, and anesthetics. mdpi.comnih.gov These drugs typically act as allosteric modulators, binding to sites on the receptor that are distinct from the GABA binding site. mdpi.com

While direct evidence for the interaction of this compound itself with GABAₐ receptors is limited in the provided context, the quinoline scaffold has been explored in the design of GABAₐ receptor modulators. For instance, cinnoline- and quinoline-based compounds have been investigated as starting points for developing subtype-selective GABAₐ receptor modulators. cardiff.ac.uk The piperazine group in other chemical series suggests potential for interaction with these receptors. vulcanchem.comepo.org The diverse subunit composition of GABAₐ receptors allows for the development of modulators with specific pharmacological profiles. nih.gov

Enzyme Inhibition and Activation Pathways

Beyond receptor interactions, this compound derivatives have been shown to inhibit key enzymes, particularly those involved in microbial replication.

DNA Gyrase and Topoisomerase IV Inhibition in Microorganisms

Quinolone antibiotics are a major class of antibacterials that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govmdpi.com The 7-position of the quinolone core is crucial for interaction with these enzymes, and modifications at this position, often involving a piperazine ring, significantly influence the antibacterial spectrum and potency. nih.gov

Ciprofloxacin (B1669076), a well-known fluoroquinolone, features a piperazin-1-yl group at the C-7 position. nih.gov Hybrid molecules linking ciprofloxacin to other antibacterial agents have been synthesized to enhance activity and overcome resistance. nih.gov These hybrid compounds often retain the ability to inhibit DNA gyrase. For example, certain ciprofloxacin hybrids have shown potent inhibitory activity against DNA gyrase, with some exhibiting lower IC₅₀ values than ciprofloxacin itself. nih.gov The inhibition of both DNA gyrase and topoisomerase IV is a key strategy for developing broad-spectrum antibacterial agents. mdpi.comrsc.org The quinolone moiety typically binds to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which ultimately leads to bacterial cell death. mdpi.com

Table 2: DNA Gyrase Inhibitory Activity of Ciprofloxacin Derivatives

Compound DNA Gyrase IC₅₀ (µM)
Ciprofloxacin 0.323 ± 0.02
Hybrid 2b 0.231 ± 0.01
Other Hybrids 1.012–7.592

Data sourced from a study on ciprofloxacin hybrids. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Pathway Modulation

Certain derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have demonstrated notable inhibitory effects on the inducible nitric oxide synthase (iNOS) pathway. tbzmed.ac.ir In a study involving murine macrophages, a specific derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, exhibited the most potent inhibition of nitric oxide (NO) production. tbzmed.ac.ir This inhibition was directly linked to the suppression of iNOS protein expression and a reduction in the gene expression levels of inflammatory markers. tbzmed.ac.ir This suggests a mechanism where these compounds interfere with the inflammatory cascade by downregulating the production of NO, a key signaling molecule in inflammation.

Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease has spurred the development of acetylcholinesterase (AChE) inhibitors to increase acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov Piperazine derivatives have shown promise as AChE inhibitors. nih.govdntb.gov.ua Hybrid molecules combining the quinoline structure with other pharmacophores have been a successful strategy. For instance, tacrine-piperazine analogs have been shown to be potent AChE inhibitors. heraldopenaccess.us The piperazine linker in some bis-tacrine analogs has been found to be advantageous for achieving high selectivity for AChE over butyrylcholinesterase (BChE). heraldopenaccess.us

Kinetic studies on some AChE inhibitors have revealed a reversible and competitive mode of inhibition. frontiersin.org Molecular docking studies provide further insight, suggesting that these compounds can form strong interactions, such as π-π stacking and hydrogen bonds, within the catalytic cleft of the acetylcholinesterase enzyme. mdpi.com For example, the chloro group on the quinoline ring can engage in π-alkyl interactions with key amino acid residues like Trp439 and Tyr337. mdpi.com

Sirtuin Modulatory Effects

Sirtuins, a class of NAD+-dependent deacetylases, are involved in a wide range of cellular processes, including aging, metabolism, and DNA repair. aging-us.comnih.gov The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has been identified as a potent inhibitor of sirtuins. dcchemicals.comwiley.com Specifically, it has been shown to inhibit SIRT1, a well-studied sirtuin isoform. dcchemicals.com The inhibition of SIRT1 by these compounds can lead to the reactivation of p53, promoting apoptosis in cancer cells. dcchemicals.com While some quinoline-based compounds act as sirtuin inhibitors, other derivatives have been explored as sirtuin activators, highlighting the chemical diversity and tunable nature of this scaffold. nih.gov

Mechanisms of Metal Ion Chelation and Redox Activity

8-Hydroxyquinoline (B1678124) (8HQ) and its derivatives are well-known for their metal-chelating properties, which are central to many of their medicinal applications. researchgate.netdovepress.com These compounds can form stable complexes with various metal ions, including iron (Fe), copper (Cu), and zinc (Zn). researchgate.netdovepress.com The ability to chelate excess metal ions is particularly relevant in neurodegenerative diseases where metal dyshomeostasis is a contributing factor to oxidative stress. researchgate.net

For instance, derivatives like 5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol (HLA-20) and 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28) are designed as multifunctional compounds that combine an iron-chelating 8-hydroxyquinoline moiety with other neuroprotective pharmacophores. dovepress.comtandfonline.com The chelation of iron by these compounds can prevent the Fenton reaction, a major source of damaging reactive oxygen species (ROS) in the brain. tandfonline.comnih.gov

The mechanism involves the formation of a lipophilic complex with the metal ion, which can then influence cellular processes. researchgate.net For example, an 8HQ-Fe complex can intercalate with DNA, leading to DNA damage and an antiproliferative effect in cancer cells. researchgate.net The redox activity of these compounds is closely tied to their metal-chelating ability, as they can sequester redox-active metals and prevent them from participating in oxidative reactions. nih.gov

Molecular Basis of Broad-Spectrum Pharmacological Potential

Antimicrobial Action Mechanisms (e.g., against Gram-positive, Gram-negative bacteria, Mycobacterium tuberculosis)

Quinoline derivatives have a long history as antimicrobial agents. nih.gov The piperazine moiety, when incorporated into the quinoline structure, often enhances this activity. researchgate.net Hybrids of quinoline and piperazine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com

The mechanism of antibacterial action for many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinoline derivatives disrupt critical cellular processes, leading to bacterial cell death.

Some 4-piperazinylquinoline derivatives have shown significant activity against Staphylococcus aureus. mdpi.com For instance, certain hybrids with a 1,3,5-triazine (B166579) side chain exhibited noteworthy minimum inhibitory concentration (MIC) values against S. aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Furthermore, some quinoline-piperazine hybrids have displayed promising antitubercular activity against Mycobacterium tuberculosis. core.ac.uk

A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized and screened for their antibacterial activity against Gram-positive and Gram-negative bacterial strains, with some compounds showing very good activity. researchgate.net Another study on novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives found they had selective antifungal activity by inhibiting chitin (B13524) synthase, with little to no antibacterial potency. nih.gov

Antimalarial Action Mechanisms (e.g., against Plasmodium falciparum)

Quinoline-based drugs have been a mainstay in the treatment of malaria for decades. core.ac.uknih.gov The mechanism of action for many quinoline antimalarials, particularly against Plasmodium falciparum, involves interference with the parasite's detoxification of heme. ymerdigital.comnih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (β-hematin).

Quinoline derivatives are thought to accumulate in the parasite's food vacuole and inhibit this heme polymerization process. nih.govnih.gov By forming a complex with heme, they prevent its incorporation into the growing hemozoin crystal. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative damage to its membranes and ultimately cell death. nih.gov

Several this compound derivatives and related compounds have been investigated for their antimalarial activity. ymerdigital.comnih.gov For example, 7-chloro-4-(piperazin-1-yl)quinoline is a key structural component of the antimalarial drug piperaquine. wiley.com Various hybrid molecules incorporating the quinoline-piperazine scaffold have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. ymerdigital.comnih.gov Some of these compounds have been shown to form strong complexes with hematin (B1673048) and inhibit β-hematin formation in vitro, supporting the proposed mechanism of action. nih.gov

Antileishmanial and Antiparasitic Action Mechanisms

Derivatives of this compound have emerged as a significant area of research in the quest for new treatments for parasitic diseases, particularly leishmaniasis. The mechanism of action for these compounds is multifaceted, primarily targeting the parasite's metabolic and cellular integrity.

One of the key mechanisms identified is the induction of mitochondrial oxidative stress. nih.gov Research on novel quinoline derivatives demonstrated that the leishmanicidal effect is linked to a high generation of reactive oxygen species (ROS) within the parasite. nih.gov For instance, one study reported that a potent quinoline derivative (QuinDer1) led to significant ROS production in Leishmania amazonensis promastigotes, while causing only minor changes to the mitochondrial membrane potential and maintaining the integrity of the parasite's outer membrane. nih.gov This suggests a targeted action on mitochondrial function, leading to oxidative stress that the parasite cannot overcome. nih.gov This is further supported by findings that some derivatives affect the parasite's bioenergetics. nih.gov

Another observed mechanism involves the induction of apoptosis-like cell death in the parasites. Synthetic analogs of naturally occurring quinoline alkaloids have been shown to trigger ultrastructural alterations in intracellular amastigotes consistent with apoptosis. nih.gov In some cases, the mechanism appears to be necrosis-related, characterized by significant changes to the parasite's internal structure. nih.gov

Furthermore, hybrid molecules incorporating the quinoline-piperazine scaffold have shown efficacy against other protozoans like Giardia intestinalis and Entamoeba histolytica. mdpi.com A notable derivative, 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]piperazin-1-yl)quinoline, was found to be more active than its precursor compounds, metronidazole (B1676534) and 7-chloro-4-(piperazin-1-yl)quinoline, when tested individually. mdpi.com The similar activity pattern against both G. intestinalis and E. histolytica suggests a common mechanism of action, though the precise target remains under investigation. mdpi.com The development of these hybrid molecules, which combine pharmacophores from different known antiparasitic agents, represents a strategic approach to enhance efficacy. mdpi.comresearchgate.net

The following table summarizes the antileishmanial and antiparasitic activity of selected quinoline derivatives and their proposed mechanisms.

Compound/Derivative ClassParasite/TargetKey Mechanistic FindingsIC₅₀/EC₅₀ Values
Quinoline Derivative (QuinDer1)L. amazonensis, L. braziliensisInduces high levels of Reactive Oxygen Species (ROS), leading to mitochondrial oxidative stress. nih.govAmastigotes: 0.0911 µM (L. amazonensis) nih.gov
Synthetic Quinolone Alkaloid (Compound 8)L. (Viannia) panamensisSelectively induces apoptosis in infected macrophages and alters intracellular parasite ultrastructure. nih.govAmastigotes: 1.91 µg/mL nih.gov
7-chloro-4-(piperazin-1-yl)quinoline HybridsG. intestinalis, E. histolyticaAffects both parasites through a similar, yet unspecified, mechanism of action. mdpi.comCompound 12: ~270 times more selective than metronidazole against parasites. mdpi.com
2-n-propylquinolineL. donovaniReduces parasite burden in the liver and spleen of treated mice. researchgate.netN/A (In vivo study) researchgate.net
5-(5-nitrofuran-2-y1)-1,3,4-thiadiazole with piperazinyl-linked benzamidineLeishmania majorThe N-propyl derivative showed the highest activity and a high selectivity index against macrophages. researchgate.netPromastigotes: 0.08 µM (N-propyl derivative) researchgate.net

Anticonvulsant Mechanisms of Action

The quinoline scaffold, particularly when functionalized with a piperazine moiety, has been investigated for its anticonvulsant properties. The primary proposed mechanism revolves around the modulation of neurotransmitter systems, with a significant focus on the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.

Recent studies involving the synthesis of novel hybrid molecules containing piperazine, 1,3,4-oxadiazole, and quinoline moieties have pointed towards the GABA-A receptor as a key biological target. nih.gov Molecular docking and molecular dynamics simulations have been employed to understand the interaction between these derivatives and the GABA-A receptor. nih.gov These computational studies help to predict the binding mode, orientation, and stability of the compounds at the active site of the receptor, reinforcing the in vivo findings. nih.gov The anticonvulsant activity is often evaluated using standard animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to distinguish between activity against generalized tonic-clonic seizures and absence seizures, respectively. nih.govnih.gov

For instance, a series of 8-substituted quinolines featuring a 2-hydroxypropyloxy linker to a piperazine ring showed significant anticonvulsant effects. researchgate.net The pharmacological results from this study suggested that the anticonvulsant effects might be correlated with beta-blocking properties, which are dependent on the aryloxypropanolamine structure present in the molecules. researchgate.net

The table below details the findings for several quinoline derivatives with anticonvulsant potential.

Compound/Derivative ClassEpilepsy ModelProposed Mechanism/TargetKey Findings
2-(5-(2-phenylquinolin-4-lyl)-1,3,4-oxadiazol-2-ylthio)-1-(4-phenylpiperazine-1-yl) ethanonesMES, scPTZInteraction with GABA-A receptors. nih.govCompounds 11b, 11e, and 11h showed the most promising activity against induced seizures. nih.gov
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (Compound 20)MES, scPTZCorrelated with beta-blocking properties. researchgate.netPotent anticonvulsive agent in its series. researchgate.net
Quinoline-incorporated substituted thiadiazolesMESUnspecifiedCompound 16 was highly potent and long-acting at a 30 mg/kg dose. nih.gov
Novel quinazolinone derivativesMES, scPTZUnspecifiedCompound 34 provided protection in the MES test at 30 mg/kg and in the scPTZ test at 100 mg/kg. nih.gov

Anti-Inflammatory Signaling Pathway Modulation

Quinoline derivatives incorporating a piperazine ring have demonstrated significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. The mechanism of action often involves the suppression of pro-inflammatory mediators and the enzymes responsible for their production.

A prominent mechanism is the inhibition of the nitric oxide (NO) pathway. Studies on 7-chloro-4-(piperazin-1-yl)quinoline derivatives have shown that these compounds can inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tbzmed.ac.irtbzmed.ac.ir This inhibition is often accompanied by the suppression of inducible nitric oxide synthase (iNOS) at both the protein and gene expression levels. tbzmed.ac.ir

Furthermore, these derivatives modulate the cyclooxygenase (COX) pathway. tbzmed.ac.irijpsjournal.com Specifically, they have been found to inhibit COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. tbzmed.ac.irijpsjournal.com The inhibition of both NO and COX-2 in vivo has been confirmed in carrageenan-induced paw edema models in mice, where treatment with these compounds led to a significant reduction in edema and lower serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir

In addition to these pathways, this compound derivatives can suppress the expression of various pro-inflammatory cytokines. Research has shown decreased gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) following treatment with active compounds. tbzmed.ac.ir Some derivatives are also thought to modulate other signaling pathways, such as the NF-κB and JNK pathways, which are central regulators of inflammation. mdpi.com

The following table summarizes the anti-inflammatory mechanisms of action for selected quinoline-piperazine derivatives.

Compound/DerivativeModelModulated Pathway/TargetKey Findings
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)RAW 264.7 cells; MiceNO/iNOS, COX-2, Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) tbzmed.ac.irtbzmed.ac.irInhibited NO production, suppressed iNOS protein and gene expression, and decreased inflammatory cytokine gene expression. tbzmed.ac.ir Reduced paw edema and serum NO/COX-2 levels in vivo. tbzmed.ac.ir
General Quinoline DerivativesN/ACyclooxygenase-2 (COX-2)Inhibit COX-2, which reduces the production of pro-inflammatory prostaglandins. ijpsjournal.com
6-Bromoindirubin-3′-[O-(2-piperazine-1-ylethyl)] oximeN/AGlycogen synthase kinase-3α/β (GSK-3α/β)Inhibits proinflammatory pathways, including GSK-3α/β. mdpi.com
11H-indeno[1,2-b]quinoxalin-11-one oximeRAW264.7 cellsNF-κB, JNK signalingSuppressed production of IL-1β, IL-6, NO, iNOS, and COX-2 via downregulation of NF-κB and JNK pathways. mdpi.com

Neuroprotective Mechanisms

The neuroprotective potential of this compound derivatives is an area of growing interest, particularly for neurodegenerative disorders like Parkinson's disease (PD). The primary mechanism of action identified for these compounds is their ability to counteract oxidative stress, often through metal chelation. nih.govgoogle.com

A key factor in the pathogenesis of several neurodegenerative diseases is the dysregulation of metal ions, especially iron, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and neuronal damage. nih.gov Certain this compound derivatives, particularly those possessing an 8-hydroxyquinoline moiety, function as potent iron chelators. nih.govgoogle.com By sequestering free iron, these compounds prevent it from participating in redox reactions that generate oxidative stress. nih.gov Compounds such as 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK 28) and M30 have demonstrated neuroprotective properties in animal models through this iron-chelating and antioxidant mechanism. nih.gov

In addition to iron chelation, some derivatives exhibit direct radical scavenging activity. nih.gov This dual function of metal chelation and radical scavenging enhances their neuroprotective capacity.

Furthermore, research has focused on developing multifunctional compounds that combine this neuroprotective iron-chelating function with other therapeutic actions. For example, derivatives have been designed to also act as dopamine D2/D3 receptor agonists. nih.gov The hypothesis is that a single molecule can provide symptomatic relief (via dopamine receptor agonism) and disease-modifying effects (via neuroprotection). nih.gov Compounds such as (+)-19a and (−)-19b have been identified as potent D2/D3 agonists that also efficiently chelate iron and show antioxidant activity in deoxyribose assays. nih.gov

The table below highlights the neuroprotective mechanisms of specific this compound derivatives.

Compound/DerivativeProposed MechanismBiological Target/EffectKey Findings
5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK 28)Iron Chelation, AntioxidantSequesters free iron to reduce oxidative stress. nih.govShown to be neuroprotective in animal experiments. nih.gov
(+)-19a and (−)-19bMultifunctional: D2/D3 Agonist, Iron Chelator, AntioxidantDopamine D2/D3 receptors; Free ironPotent agonists for both D2 and D3 receptors with efficient iron chelation and antioxidant activity. nih.gov
Quinoline-5yl derivative 24bD3 Receptor Agonist, Radical ScavengingDopamine D2/D3 receptorsHigh binding affinity for D2 and D3 receptors with appreciable selectivity for D3; potent radical scavenging activity. nih.gov
8-Hydroxyquinoline derivativesIron ChelationFree ironThe 8-hydroxyquinoline moiety is a strong chelating agent for iron and can scavenge free radicals. google.com

Antiviral (e.g., Anti-HIV) Mechanisms

Derivatives of this compound have been explored as potential antiviral agents, with a significant body of research focusing on their activity against the Human Immunodeficiency Virus (HIV). These compounds can interfere with the viral life cycle at various stages by targeting key viral enzymes and nucleic acid structures.

A primary target for these derivatives is the HIV-1 integrase (IN), an enzyme essential for integrating the viral DNA into the host cell's genome. nih.govijpsr.com Quinolone derivatives featuring a diketo acid (DKA) moiety have been designed as HIV-1 IN inhibitors, showing selectivity for the strand transfer (ST) step over the 3'-processing step. nih.gov The introduction of a basic piperazine group on the quinoline ring can enhance this activity. nih.gov For instance, compounds 12d and 12i, which have acetyl or 3-chloropropyl substitutions on the piperazine ring, inhibit strand transfer with IC₅₀ values in the nanomolar range. nih.govacs.org

In addition to inhibiting integrase, some of these quinolinonyl diketo acid derivatives also exhibit inhibitory activity against the RNase H function of the HIV reverse transcriptase (RT). nih.gov This dual-inhibitory potential makes them particularly attractive candidates for further development, as targeting two viral enzymes could increase efficacy and reduce the likelihood of drug resistance. Compounds like 12d and 12f have shown low micromolar inhibition of RNase H alongside their potent anti-integrase activity. nih.gov

Another identified mechanism of action for some quinolone derivatives is the inhibition of the Tat-TAR interaction. nih.govnih.gov The trans-activator of transcription (Tat) protein is crucial for viral gene expression, and it functions by binding to an RNA element known as the trans-activation response (TAR) element. nih.gov Active quinolone derivatives have been shown to interact efficiently with TAR RNA, suggesting a nucleic acid-targeted mechanism that disrupts this vital protein-RNA interaction and thereby inhibits viral replication. nih.gov

The table below provides a summary of the anti-HIV mechanisms for various quinoline-piperazine derivatives.

Compound/Derivative ClassViral TargetMechanism of ActionIC₅₀/EC₅₀ Values
Quinolonyl Diketo Acid Derivatives (e.g., 12d, 12i)HIV-1 Integrase (IN)Inhibit the strand transfer (ST) step of viral DNA integration. nih.govacs.orgIN ST IC₅₀: 0.08 µM (12d), 0.05 µM (12i) nih.govacs.org
Quinolonyl Diketo Acid Derivatives (e.g., 12d, 12f)HIV-1 RNase HInhibit the RNase H function of reverse transcriptase. nih.govRNase H IC₅₀: 3.3–6.8 µM range nih.gov
6-aminoquinolone derivative (12a)HIV-1 TAR RNAInteracts with TAR RNA, inhibiting the Tat-TAR interaction required for viral transcription. nih.govEC₅₀: 0.1 µM nih.gov
Oxo quinoline-3-carboxylate derivativesHIV-1 Integrase (IN)Inhibition of HIV-1 syncytium and integrase. ijpsr.comEC₅₀: 0.25 µM (syncytium), 0.12 µM (integrase) ijpsr.com

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles for 5 Piperazin 1 Yl Quinoline Analogues

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of 5-(piperazin-1-yl)quinoline derivatives is significantly influenced by the nature and position of substituents on both the quinoline (B57606) and piperazine (B1678402) rings. SAR studies have demonstrated that these modifications can modulate the potency and selectivity of the compounds for various biological targets. researchgate.netmedcraveonline.com

For instance, in a series of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives, the antibacterial activity was found to be dependent on the electronic properties of the substituent at the 4-position of the piperazine moiety. jmaterenvironsci.com Compounds bearing electron-donating groups, such as ethyl, exhibited enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups like halogens. jmaterenvironsci.com This suggests that increased electron density on the piperazine nitrogen is favorable for antibacterial action.

In the context of anticancer activity, substitutions on the quinoline ring are crucial. For example, in a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, the presence of a nitro group at the 6-position of the quinoline core was a key design element. unipa.it Further modifications to the benzoyl moiety attached to the piperazine ring also played a significant role in modulating the antiproliferative activity against renal cancer cell lines. unipa.it

The following table summarizes the effect of various substituents on the biological activity of this compound analogues based on findings from multiple studies.

Scaffold Substituent Position Substituent Type Effect on Biological Activity Target/Assay
5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-olPiperazine N-4Electron-donating (e.g., ethyl)Increased activityAntibacterial (Gram-positive & Gram-negative)
5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-olPiperazine N-4Electron-withdrawing (e.g., halogen)Decreased activityAntibacterial (Gram-positive & Gram-negative)
4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrileQuinoline C-6Nitro groupPotent anticancer activityRenal cell carcinoma (UO-31)
1-(5-isoquinolinesulfonyl)piperazine (B1672589)PiperazineCyclohexyl groupCritical for activityMycobacterium tuberculosis IMPDH
4-AminoquinolinesQuinoline C-3Substituent requiredEssential for α2C-adrenoceptor antagonismα2C-adrenoceptor
Thiosemicarbazide-linked quinoline-piperazineAryl ring on thiosemicarbazide2,5-dimethoxy phenylPotent α-glucosidase inhibitionα-glucosidase

Conformational Flexibility and Rigidity Analysis of the Quinoline-Piperazine Scaffold

The inherent flexibility of the piperazine ring can be advantageous, allowing the molecule to adapt to the topology of a binding site. nih.gov However, in some cases, a more rigid conformation is desirable to lock the molecule into a bioactive conformation and improve selectivity. For example, in the development of inhibitors for Mycobacterium tuberculosis IMPDH, replacing the rigid piperazine ring in 1-(5-isoquinolinesulfonyl)piperazine with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, highlighting the importance of the piperazine ring's conformational constraint. nih.gov

Studies on 5-HT3 and 5-HT6 receptor antagonists have also shown that the six-membered piperazine ring at the C4 position of a pyrroloquinoline core is optimal for dual-target activity. acs.org Replacing it with smaller (four-membered) or larger (seven-membered) alicyclic rings led to a decrease in antagonist activity at the 5-HT6 receptor. acs.org This indicates that the specific size and resulting conformational properties of the piperazine ring are crucial for achieving the desired pharmacological profile. acs.org

Design Principles for Optimizing Target Affinity and Selectivity

Optimizing the affinity and selectivity of this compound analogues for their intended biological targets is a central goal in medicinal chemistry. Several design principles have emerged from extensive SAR studies.

A critical principle is the strategic placement of substituents to exploit specific interactions within the target's binding pocket. For instance, in the design of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for activity. researchgate.net Furthermore, substitutions at the 3-position of the piperazine ring had a significant and stereospecific beneficial effect on affinity and potency. researchgate.net

Another key principle is the modulation of the electronic and hydrophobic properties of the molecule. As seen in the antibacterial derivatives, electron-donating groups on the piperazine ring enhance activity. jmaterenvironsci.com In the context of fluoroquinolone derivatives, the introduction of hydrophobic substituents at the C-7 piperazine ring has been explored to reduce susceptibility to efflux pumps in Gram-positive bacteria. ucl.ac.be

Molecular Hybridization and Rational Scaffold Modification for Enhanced Efficacy

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel therapeutic agents with enhanced efficacy or a dual mode of action. unipa.itcore.ac.uk The quinoline-piperazine scaffold is a versatile platform for this approach. mdpi.comresearchgate.net

Several studies have successfully employed this strategy. For example, hybrid molecules combining the quinoline-piperazine moiety with other bioactive frameworks have shown promise as antimicrobial, anticancer, and antidiabetic agents. unipa.itmdpi.comnih.gov

Examples of successful molecular hybridization strategies include:

Quinoline-Piperazine-Triazine Hybrids: These have demonstrated noteworthy antibacterial activity against S. aureus, P. aeruginosa, and E. coli. mdpi.com

Quinoline-Piperazine-Hydrazone Hybrids: One such compound showed significant activity against S. aureus. mdpi.com

Quinoline-Benzimidazole-Piperazine Acetamide Hybrids: A series of these compounds were synthesized and evaluated as α-glucosidase inhibitors, with one derivative showing significantly greater efficacy than the standard drug, acarbose. nih.gov

Quinoline-Aminotetralin Hybrids: The introduction of an 8-hydroxy quinoline moiety, a known iron chelator, into a dopamine (B1211576) D2/D3 agonist scaffold resulted in multifunctional molecules with potential therapeutic applications in neurodegenerative diseases. nih.gov

Rational scaffold modification is another key approach. This can involve "scaffold hopping," where the quinoline core is replaced by other bicyclic systems to explore new chemical space and improve properties. nih.gov For instance, replacing a quinoline scaffold with a quinazoline (B50416) core led to the identification of new potent S. aureus NorA efflux pump inhibitors. nih.gov

These design strategies, grounded in a deep understanding of SAR, continue to drive the development of this compound analogues as promising candidates for a wide range of therapeutic applications.

Advanced Computational and Theoretical Investigations of 5 Piperazin 1 Yl Quinoline and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to determine their properties and reactivity patterns.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. scirp.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For the parent quinoline molecule, DFT calculations have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org The introduction of a piperazine (B1678402) group at the 5-position, along with other substituents, would be expected to alter these energy values, thereby tuning the molecule's electronic properties and reactivity.

Table 1. Illustrative Frontier Molecular Orbital Energies for Quinoline and Related Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83 scirp.org
2,4-dicarbazolyl-quinoline Derivative (Q3)-5.552-2.0063.546 semanticscholar.org

Calculation of Global and Local Reactivity Descriptors (e.g., chemical potential, electronegativity, hardness, softness)

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. irjweb.com

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ). irjweb.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electronic configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." It is calculated as η = (ELUMO - EHOMO) / 2. scirp.orgirjweb.com

Chemical Softness (S): It is the reciprocal of chemical hardness (S = 1 / 2η) and indicates the molecule's polarizability. semanticscholar.org

These descriptors are valuable for comparing the reactivity of different derivatives within a series. For instance, a study on quinoline-carbazole derivatives calculated these parameters to rationalize their electronic properties. semanticscholar.org

Table 2. Example of Calculated Global Reactivity Descriptors for a Quinoline-Carbazole Derivative (Q3).
ParameterValueReference
Chemical Potential (μ) (eV)-3.779 semanticscholar.org
Electronegativity (χ) (eV)3.779 semanticscholar.org
Chemical Hardness (η) (eV)1.773 semanticscholar.org
Chemical Softness (S) (eV-1)0.282 semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action at a molecular level.

Prediction of Binding Modes and Interaction Energies

Docking simulations place the ligand, such as a 5-(piperazin-1-yl)quinoline derivative, into the binding site of a target protein. The program then calculates the most favorable binding poses based on a scoring function, which estimates the binding free energy of the complex. The output is typically a binding energy or docking score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

For example, in a study of novel quinoline derivatives as potential anti-tubercular agents targeting the DNA gyrase enzyme, the most promising compound exhibited a binding energy of -18.8 kcal/mol. nih.gov Another study on an indolo[2,3-b]quinoline derivative containing a piperazine moiety reported a binding affinity score of -7.836 kcal/mol against the caspase-3 protein. nih.gov These scores are used to rank different derivatives and prioritize those with the highest predicted affinity for experimental testing.

Table 3. Illustrative Binding Energies of Quinoline Derivatives with Protein Targets.
Compound ClassProtein TargetBinding Energy (kcal/mol)Reference
Quinoline-4-carboxamide DerivativeDNA Gyrase-18.8 nih.gov
11-(1,4-Bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinolineCaspase-3-7.836 nih.gov

Identification of Critical Amino Acid Residues in Binding Pockets

Beyond just the binding score, molecular docking provides detailed visual information on the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex and are key to the molecule's biological activity. Common interactions include:

Hydrogen Bonds: Strong, directional interactions between hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., C=O, N).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).

π-π Stacking: Aromatic rings of the ligand (like the quinoline core) stack with the aromatic rings of amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

Electrostatic Interactions: Occur between charged parts of the ligand and charged amino acid residues (e.g., Aspartic Acid, Glutamic Acid, Lysine, Arginine).

For instance, the docking of an indolo[2,3-b]quinoline derivative into the active site of caspase-3 revealed key hydrogen bond interactions with the amino acid residues Glu 195 and Arg 167, which were critical for its binding. nih.gov Identifying these specific interactions helps in understanding the structure-activity relationship (SAR) and guides the rational design of more potent and selective derivatives by modifying the ligand to enhance these key interactions.

Future Directions and Emerging Research Avenues for 5 Piperazin 1 Yl Quinoline Research

Exploration of Novel Therapeutic Targets and Neglected Diseases

The versatility of the 5-(piperazin-1-yl)quinoline scaffold allows for its adaptation to a wide range of biological targets. While significant research has focused on its anticancer and antimicrobial properties, future investigations are poised to explore its efficacy against novel therapeutic targets and in the context of neglected diseases.

Derivatives of the quinoline-piperazine structure have shown potential as inhibitors of key signaling pathways in cancer. For instance, certain quinoline (B57606) derivatives bearing a piperazine (B1678402) moiety have been designed and synthesized as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a critical target in angiogenesis. nih.gov One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, demonstrated significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with a notable inhibitory effect on VEGFR-2. nih.gov Similarly, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have been synthesized and shown to exhibit antiproliferative activity through VEGFR-2 tyrosine kinase inhibition. researchgate.net The exploration of other receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), also presents a promising avenue for the development of targeted cancer therapies. jocpr.com

Beyond oncology, the this compound core is being investigated for its potential to combat neglected tropical diseases and drug-resistant pathogens. For example, a series of quinoline-piperazine/pyrrolidine derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania donovani. nih.gov Several compounds in this series exhibited significant inhibition of the parasite's amastigote form with low cytotoxicity. nih.gov Furthermore, the piperazine moiety is a common feature in drugs developed for tuberculosis, and novel quinoline-piperazine hybrids have shown significant inhibitory activity against various tuberculosis strains, including multidrug-resistant (MDR) pathogens. nih.gov The potential for developing new treatments for schistosomiasis is also being explored, with the 6-(piperazin-1-yl)-1,3,5-triazine core, a related structure, identified as a promising starting point for the development of new schistosomicides. wellcomeopenresearch.org

Therapeutic AreaSpecific Target/DiseaseExample Compound/DerivativeKey Findings
Oncology VEGFR-22-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePotent cytotoxicity against MCF-7 and PC3 cancer cell lines; significant VEGFR-2 inhibition. nih.gov
EGFRSubstituted 5-(4-chloroquinolin-3-yl)-methylidene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-onesStrong binding affinity to EGFR target site in molecular docking studies. jocpr.com
Infectious Diseases Leishmaniasis (L. donovani)Quinoline-piperazine/pyrrolidine derivativesSignificant in vitro inhibition of amastigote form with low cytotoxicity. nih.gov
Tuberculosis (MDR-TB)Quinoline conjugated piperazine coupled sulfonamides and amidesSignificant inhibitory activity against all tested TB strains. nih.gov
Schistosomiasis6-(piperazin-1-yl)-1,3,5-triazine derivativesRecapitulated the effects of RNAi screens targeting a key parasite enzyme. wellcomeopenresearch.org
Antifungal Chitin (B13524) Synthase5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivativesExcellent inhibitory activity against chitin synthase and potent antifungal activity against Candida albicans. nih.gov

Development of Asymmetric Synthesis and Chiral Analogues

The synthesis of quinoline derivatives has evolved significantly, with a focus on developing more efficient and environmentally friendly methods. mdpi.commdpi.com Future efforts in the synthesis of this compound and its analogues will likely concentrate on asymmetric synthesis to produce enantiomerically pure compounds. Chirality can have a profound impact on the biological activity, pharmacology, and toxicology of a drug molecule. The development of stereoselective synthetic routes will allow for the investigation of individual enantiomers, potentially leading to the identification of more potent and selective therapeutic agents with improved safety profiles.

Recent advancements in asymmetric catalysis, including the use of chiral catalysts and organocatalysis, provide powerful tools for the enantioselective synthesis of complex heterocyclic scaffolds. nih.govnih.govresearchgate.net These methodologies can be adapted to the synthesis of chiral piperazine and quinoline building blocks, which can then be coupled to generate enantiopure this compound derivatives. The exploration of chiral analogues will enable a deeper understanding of the structure-activity relationships and the specific interactions of these compounds with their biological targets.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the mechanisms of action of this compound derivatives, a shift from a single-target approach to a more holistic, systems-level understanding is necessary. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to drug treatment. nih.govsciforum.netbohrium.com By analyzing changes across multiple molecular layers, researchers can identify not only the primary target of a compound but also its off-target effects and the downstream signaling pathways it modulates.

Systems biology, which utilizes computational and mathematical modeling to analyze complex biological systems, can then be used to integrate these multi-omics datasets. nih.govfrontiersin.org This approach can help to build predictive models of drug action, identify potential biomarkers for drug efficacy, and uncover novel mechanisms of drug resistance. For this compound research, a systems biology approach could reveal the intricate network of interactions through which these compounds exert their therapeutic effects, paving the way for more rational drug design and combination therapies.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. mdpi.comspringernature.comwiley-vch.de These computational tools can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization. In the context of this compound research, AI and ML can be particularly valuable for de novo compound design and activity prediction.

De novo drug design algorithms can generate novel molecular structures with desired pharmacological properties. nih.gov By learning from large datasets of known active and inactive compounds, these models can propose new this compound analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are powerful tools for exploring the vast chemical space around the this compound scaffold. youtube.com

Furthermore, ML models can be trained to predict the biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. youtube.com This can significantly reduce the time and cost associated with drug discovery. By leveraging the power of AI and ML, researchers can accelerate the design-make-test-analyze cycle and more efficiently identify the next generation of this compound-based therapeutics.

Q & A

Q. Table 1: Synthesis Conditions Across Studies

PrecursorSolventPiperazine RatioTemperatureYield (%)Purity MethodReference
4,7-Dichloroquinoline2-Propanol1:3Reflux85NMR, X-ray, HPLC
6-ChloroquinolineDichloromethane1:2.5RT78LC/MS, TLC
5-ChloromethylquinolineEthanol1:360°C82Melting point, FTIR

Basic: Which analytical techniques are critical for characterizing this compound derivatives?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., δ 3.12–2.93 ppm for piperazine protons in 1^1H-NMR) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystalline forms) .
  • Mass spectrometry (LC/MS) : Validates molecular weight (e.g., M+H+^+ = 247.72 g/mol for 6-chloro derivatives) .
  • Melting point analysis : Assesses purity (e.g., mp 112–114°C for 7-chloro-4-(piperazin-1-yl)quinoline) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies may arise from:

  • Impurity profiles : Residual dichloroquinoline (1–4%) in synthesis can alter bioactivity. Recrystallization or HPLC purification is critical .
  • Assay variability : Standardize protocols for receptor binding (e.g., dopamine D3 vs. D2 receptor assays) to ensure reproducibility .
  • Structural analogs : Compare activity across derivatives (e.g., 7-chloro vs. 6-methoxy substituents) to identify pharmacophores .

Q. Table 2: Biological Activity Comparison

DerivativeTarget ReceptorIC50_{50} (nM)Assay ModelReference
7-Chloro-4-(piperazin-1-yl)D3 Dopamine12.5 ± 1.2Radioligand binding
6-Methoxy-8-piperazinyl5-HT1A_{1A}8.3 ± 0.9Functional cAMP
5-(4-Arylpiperazinyl)pentanamideD3/D2 Selectivity25:1 (D3:D2)Competitive binding

Advanced: What strategies improve selectivity of this compound derivatives for target receptors like dopamine D3?

Answer:

  • Functional group modification : Introduce bulky substituents (e.g., 4-arylpiperazine) to sterically hinder off-target binding .
  • Docking studies : Use computational models (e.g., enoyl-ACP reductase docking) to predict binding affinity and optimize substituent placement .
  • In vitro assays : Validate selectivity via radioligand displacement (e.g., [3^3H]spiperone for D3 vs. D2 receptors) .

Advanced: How does recrystallization affect the purity and biological efficacy of this compound derivatives?

Answer:

  • Impurity removal : Recrystallization from 2-propanol reduces dichloroquinoline impurities from 4% to <0.5%, ensuring consistent bioactivity .
  • Crystallinity : X-ray data confirm hydrogen-bonded chains (N–H⋯N), improving stability and solubility .
  • Bioactivity correlation : High-purity derivatives show 2–3× higher potency in anti-inflammatory (NO inhibition) and analgesic assays .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • Hydrazone functionalization : Improve solubility via hydrophilic groups (e.g., propionic acid hydrazones) .
  • Prodrug approaches : Esterify hydroxyl groups for increased bioavailability (e.g., phosphate salts) .
  • Metabolic stability : Use deuterated piperazine or fluorinated quinoline cores to slow hepatic clearance .

Q. Guidelines for Methodological Rigor

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question design .
  • Use PICO (Population, Intervention, Comparison, Outcome) frameworks for pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.